molecular formula C5H3BrN4 B1338031 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-51-2

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1338031
CAS RN: 30129-51-2
M. Wt: 199.01 g/mol
InChI Key: HOMHDMLNECTTGL-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered interest due to their potential biological activities, including antiviral and antitumor properties. The presence of a bromine atom in these compounds, particularly in the para position of the N1 side chain phenyl ring, has been shown to be significant for their activity against certain biological targets, such as the Bcr-Abl T315I mutant, which is implicated in some forms of leukemia .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions and starting materials. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides as potential antiparasitic agents starts with the treatment of a chloro-substituted precursor with selenourea, followed by deacetylation or debenzoylation steps to yield the desired nucleosides . Another approach involves solid-liquid phase transfer catalysis to regioselectively prepare 4-substituted pyrazolo[3,4-d]pyrimidines, with subsequent reactions leading to various analogues with different substituents at the 4-position .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which can be modified at various positions to yield compounds with different biological activities. The structural assignments of these compounds are typically made based on spectral studies, which help in confirming the presence of specific functional groups and the overall molecular framework .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives undergo a variety of chemical reactions, including glycosylation, ammonolysis, and reactions with thiourea or selenourea. These reactions are crucial for introducing different substituents and functional groups that can modulate the biological activity of the compounds. For example, the reaction of a chloro-substituted intermediate with selenourea leads to a seleno derivative with potential antiviral and antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by the substituents attached to the core structure. These properties include solubility, which can be modified by converting the compounds into water-soluble formulations, such as liposome encapsulation. This modification is particularly important for biological evaluations and in vivo studies, as it can improve the bioavailability and reduce the need for solubilizing agents like DMSO .

Scientific Research Applications

  • Biomedical Applications

    • Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents .
    • They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
    • The diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, and the biomedical applications of such compounds have been covered in a review .
  • Synthesis Methods

    • Comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyrimidine derivatives have been summarized .
    • Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
  • Antibacterial Activity

    • A representative set of pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4, and C6, have been reported to show antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
  • Cancer Treatment

    • Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
    • A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
    • Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
  • TRK Inhibitors

    • Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .
    • Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
    • Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
  • DNA Labeling

    • Several monomeric nucleosides show antiviral and/or anticancer activity .
    • They are used for deoxyribonucleic acid (DNA) labeling or sequencing in the form of their triphosphates .
  • Antiviral Activity

    • Several monomeric nucleosides show antiviral activity .
    • They are used for deoxyribonucleic acid (DNA) labeling or sequencing in the form of their triphosphates .
  • Anti-Alzheimer’s Disease

    • The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds .
    • These compounds have a variety of medicinal applications including anti-Alzheimer’s disease .
  • Anti-Inflammatory and Antioxidant Applications

    • Pyrazolopyrimidine derivatives have been reported to have anti-inflammatory and antioxidant applications .
  • Antidiabetic Activity

    • Pyrazolopyrimidine derivatives have also been reported to have antidiabetic activity .
  • Inhibition of CDK Enzyme

    • Pyrazolopyrimidine derivatives have been studied against human cancer cell lines and primary CLL cells .
    • They displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of protein kinases like CDK2 . Therefore, the development of more potent and efficacious anticancer drugs with pyrazolo[3,4-d]pyrimidine scaffold is a promising future direction .

properties

IUPAC Name

4-bromo-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMHDMLNECTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509648
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

30129-51-2
Record name 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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